N-(4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide
Overview
Description
N-(4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a dichlorobenzyl group and a sulfamoyl phenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The dichlorobenzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with a sulfamoyl phenyl acetamide under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The dichlorobenzyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide
- N-(4-{[1-(2,6-dimethoxybenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide
- N-(4-{[1-(2,6-dimethylbenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide
Uniqueness
N-(4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
N-[4-[[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-12(25)22-13-5-7-15(8-6-13)28(26,27)23-14-9-21-24(10-14)11-16-17(19)3-2-4-18(16)20/h2-10,23H,11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXDOTYIYKFMCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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